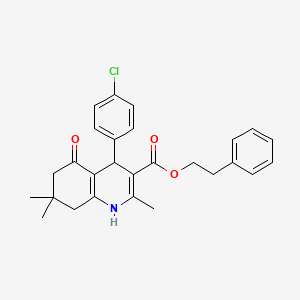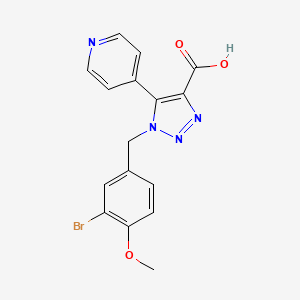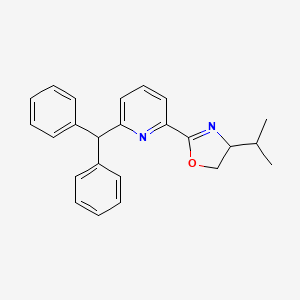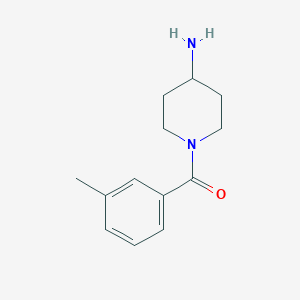![molecular formula C16H12N2O2 B12499056 [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B12499056.png)
[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile is a chemical compound that belongs to the family of naphthalene derivatives This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy groups and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile typically involves the condensation of 2,7-dimethoxynaphthalene with malononitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or nitrile groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethoxynaphthalene: A closely related compound with similar structural features but lacking the propanedinitrile moiety.
1-Acetyl-2,6-dimethoxynaphthalene: Another naphthalene derivative with acetyl and methoxy groups.
2,7-Dimethoxy-1-(2-naphthoyl)naphthalene: A compound with a naphthoyl group attached to the naphthalene ring.
Uniqueness
[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile stands out due to its unique combination of methoxy and propanedinitrile groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-[(2,7-dimethoxynaphthalen-1-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C16H12N2O2/c1-19-13-5-3-12-4-6-16(20-2)15(14(12)8-13)7-11(9-17)10-18/h3-8H,1-2H3 |
InChI-Schlüssel |
OWOZCCMVGBLVME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=C(C#N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12498974.png)



![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B12499013.png)
![N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12499014.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B12499024.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12499025.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid](/img/structure/B12499034.png)

![(4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile](/img/structure/B12499049.png)
![1-{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499050.png)
